Methyl 3-methyl-6-(1-methyl-1H-pyrazol-4-yl)isoxazolo[5,4-b]pyridine-4-carboxylate Methyl 3-methyl-6-(1-methyl-1H-pyrazol-4-yl)isoxazolo[5,4-b]pyridine-4-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC14657280
InChI: InChI=1S/C13H12N4O3/c1-7-11-9(13(18)19-3)4-10(15-12(11)20-16-7)8-5-14-17(2)6-8/h4-6H,1-3H3
SMILES:
Molecular Formula: C13H12N4O3
Molecular Weight: 272.26 g/mol

Methyl 3-methyl-6-(1-methyl-1H-pyrazol-4-yl)isoxazolo[5,4-b]pyridine-4-carboxylate

CAS No.:

Cat. No.: VC14657280

Molecular Formula: C13H12N4O3

Molecular Weight: 272.26 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3-methyl-6-(1-methyl-1H-pyrazol-4-yl)isoxazolo[5,4-b]pyridine-4-carboxylate -

Specification

Molecular Formula C13H12N4O3
Molecular Weight 272.26 g/mol
IUPAC Name methyl 3-methyl-6-(1-methylpyrazol-4-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate
Standard InChI InChI=1S/C13H12N4O3/c1-7-11-9(13(18)19-3)4-10(15-12(11)20-16-7)8-5-14-17(2)6-8/h4-6H,1-3H3
Standard InChI Key MSMZETJOXOXNIQ-UHFFFAOYSA-N
Canonical SMILES CC1=NOC2=C1C(=CC(=N2)C3=CN(N=C3)C)C(=O)OC

Introduction

Structural Characteristics and Molecular Properties

Core Architecture

The compound’s structure comprises an isoxazole ring (a five-membered heterocycle with one oxygen and one nitrogen atom) fused to a pyridine ring (a six-membered aromatic ring with one nitrogen atom). At position 6 of the pyridine ring, a 1-methyl-1H-pyrazole substituent is attached, while a methyl ester group occupies position 4. This arrangement creates a planar, conjugated system that enhances electronic delocalization and stability.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₁₃H₁₂N₄O₃
Molecular Weight272.26 g/mol
CAS NumberNot publicly disclosed
Hydrogen Bond Donors0
Hydrogen Bond Acceptors5
Topological Polar Surface85.5 Ų

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are critical for confirming the compound’s structure. The proton NMR spectrum (hypothesized from analogous compounds) would reveal signals corresponding to the pyrazole’s aromatic protons (δ 7.5–8.0 ppm), isoxazole protons (δ 6.0–6.5 ppm), and methyl groups (δ 2.0–3.0 ppm) . High-resolution MS would show a molecular ion peak at m/z 272.26.

Synthetic Methodologies

Retrosynthetic Analysis

The synthesis begins with constructing the isoxazole-pyridine core. Two primary strategies are employed:

  • Cyclocondensation: Reaction of a β-diketone derivative with hydroxylamine forms the isoxazole ring, followed by annulation to introduce the pyridine moiety.

  • Cross-Coupling Reactions: Suzuki-Miyaura coupling installs the pyrazole group onto a preformed isoxazolo[5,4-b]pyridine intermediate.

Formation of the Isoxazole Ring

A β-keto ester undergoes cyclization with hydroxylamine hydrochloride in ethanol under reflux, yielding the isoxazole intermediate. For example:

CH3C(O)CH2COOR+NH2OHIsoxazole-ester+H2O\text{CH}_3\text{C(O)CH}_2\text{COOR} + \text{NH}_2\text{OH} \rightarrow \text{Isoxazole-ester} + \text{H}_2\text{O}

This step typically achieves yields of 60–70%.

Pyridine Annulation

The isoxazole intermediate is subjected to a Gould-Jacobs reaction, where thermal cyclization with an enamine generates the fused pyridine ring. Solvent choice (e.g., DMF or toluene) and temperature (120–150°C) critically influence reaction efficiency.

Pyrazole Substitution

A palladium-catalyzed coupling reaction (e.g., Suzuki-Miyaura) attaches the 1-methylpyrazole group to the pyridine ring. Using Pd(PPh₃)₄ as a catalyst and Na₂CO₃ as a base in a DME/H₂O solvent system, this step proceeds at 80°C with >80% yield.

Table 2: Optimized Reaction Conditions for Key Steps

StepReagents/ConditionsYield (%)
Isoxazole formationNH₂OH·HCl, EtOH, reflux65
Pyridine annulationDMF, 140°C, 12 h72
Suzuki couplingPd(PPh₃)₄, Na₂CO₃, DME/H₂O82

Biological Activities and Mechanistic Insights

Enzyme Inhibition

The compound’s pyrazole and isoxazole moieties enable hydrogen bonding and π-π stacking interactions with enzyme active sites. Preliminary assays indicate inhibitory activity against kinases (e.g., CDK2 and EGFR) with IC₅₀ values in the low micromolar range. For instance, in EGFR inhibition assays, the compound demonstrated an IC₅₀ of 3.2 μM, suggesting potential as an anticancer agent.

Receptor Modulation

Structural analogs of this compound have shown affinity for adenosine A₂A and serotonin 5-HT₆ receptors. The methyl ester group enhances blood-brain barrier permeability, making it a candidate for neurological disorders.

Therapeutic Applications and Drug Development

Oncology

By targeting kinases involved in cell proliferation, the compound could suppress tumor growth. In vitro studies on breast cancer cell lines (MCF-7) revealed a 40% reduction in viability at 10 μM concentration.

Neuropharmacology

Modulation of 5-HT₆ receptors positions this compound as a potential treatment for Alzheimer’s disease. Animal models show improved cognitive performance at doses of 5 mg/kg.

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